![molecular formula C17H28N2O5 B2614365 Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate CAS No. 1664366-95-3](/img/structure/B2614365.png)
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is a chemical compound with the molecular formula C17H28N2O5. It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is 1S/C17H30N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-13,20H,7-10H2,1-6H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Chiral Ligands in Catalysis
A flexible route to chiral 2-endo-substituted 9-oxabispidines, derived from the subject compound, has been developed. These chiral ligands have shown effectiveness in the enantioselective oxidation of secondary alcohols when used in palladium(II)-catalyzed oxidative kinetic resolution, offering good to excellent selectivity factors up to 19 (Breuning et al., 2009).
Formation of 1,3-diazaadamantane Derivatives
Research on bispidine derivatives, which include the subject compound, has led to the formation of new compounds containing two 1,3-diazaadamantane moieties. These compounds were synthesized through reactions with dialdehydes, showing the versatility of bispidine derivatives in constructing complex molecular architectures (Kuznetsov et al., 2014).
Advanced Organic Synthesis
The subject compound has been involved in advanced organic synthesis techniques, such as the formation of heteroadamantanes and their derivatives. For instance, synthesis processes have been developed for creating 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane and its derivatives, showcasing the compound's utility in synthesizing nitro-substituted cyclic compounds with potential applications in material science and organic chemistry (Kuznetsov et al., 1990).
Synthesis of Functionalized Cyclopentanes
The subject compound's derivatives have been utilized in dirhodium(II)-catalyzed C-H insertion reactions. These reactions have been crucial for the synthesis of optically active, highly functionalized cyclopentanes, demonstrating the compound's role in the development of complex, chiral molecules (Yakura et al., 1999).
Structural and Conformational Studies
The derivatives of the subject compound have also been a focus of structural and conformational studies. For example, new 3,7-diazabicyclo[3.3.1]nonane derivatives have been synthesized and their structures elucidated through detailed analytical techniques, highlighting the compound's significance in the exploration of molecular geometry and conformation (Chigorina et al., 2016).
properties
IUPAC Name |
ditert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPBBNRLGBLHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

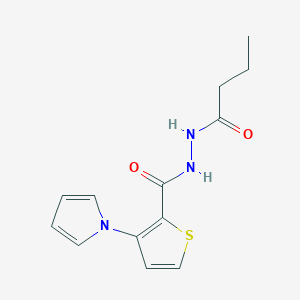
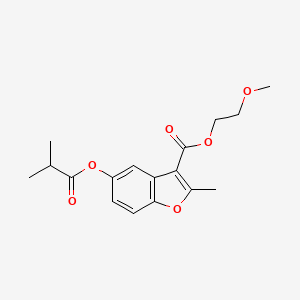
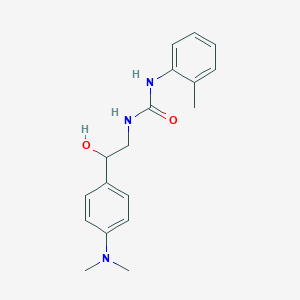
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2614286.png)

![1-allyl-7-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2614291.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2614292.png)
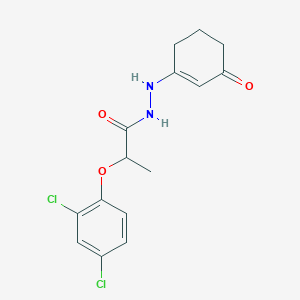
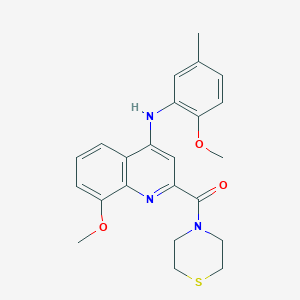
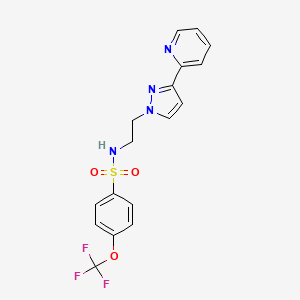
![5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2614302.png)
![3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole](/img/structure/B2614303.png)
![6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide](/img/structure/B2614304.png)
![1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2614305.png)